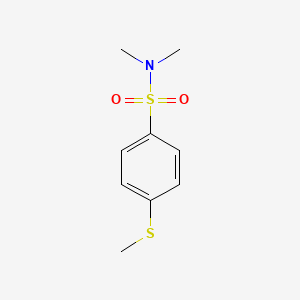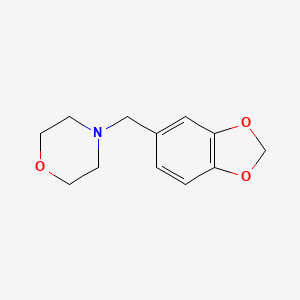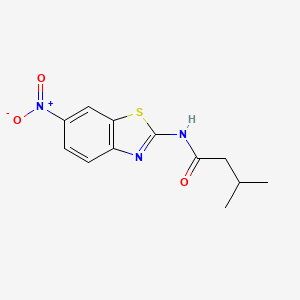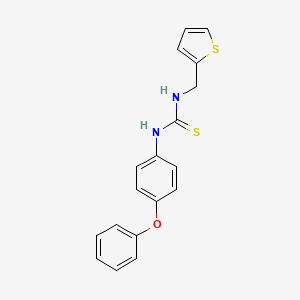
1-acetyl-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-(2-nitrobenzyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This molecule is a piperazine derivative that has been shown to exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. In
作用機序
The mechanism of action of 1-acetyl-4-(2-nitrobenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in viral replication or bacterial cell wall synthesis. Another proposed mechanism is through the disruption of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(2-nitrobenzyl)piperazine can have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, 1-acetyl-4-(2-nitrobenzyl)piperazine has been shown to reduce inflammation in animal models, indicating that it may have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 1-acetyl-4-(2-nitrobenzyl)piperazine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antiviral, antibacterial, anticancer, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
将来の方向性
There are several potential future directions for research related to 1-acetyl-4-(2-nitrobenzyl)piperazine. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates. Another area of research could focus on elucidating the mechanism of action and identifying specific targets for this compound. Finally, there is potential for 1-acetyl-4-(2-nitrobenzyl)piperazine to be used in combination with other drugs or therapies to enhance their efficacy.
合成法
1-acetyl-4-(2-nitrobenzyl)piperazine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with piperazine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
1-acetyl-4-(2-nitrobenzyl)piperazine has been the subject of numerous scientific studies due to its potential as a drug candidate. One area of research has focused on its antiviral properties, particularly against the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the replication of HIV by targeting the viral integrase enzyme.
In addition to its antiviral properties, 1-acetyl-4-(2-nitrobenzyl)piperazine has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been found to disrupt bacterial cell membranes, leading to cell death.
特性
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)15-8-6-14(7-9-15)10-12-4-2-3-5-13(12)16(18)19/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOVLQYOTVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)


![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)